molecular formula C9H8BrFO2 B1422879 Methyl 2-(bromomethyl)-6-fluorobenzoate CAS No. 197516-58-8

Methyl 2-(bromomethyl)-6-fluorobenzoate

Cat. No. B1422879
M. Wt: 247.06 g/mol
InChI Key: ZUDNSKMFGSEPFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions . For instance, the synthesis of various bromomethyl cyclopropane derivatives has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromomethyl benzoate” consists of a benzene ring with a bromomethyl group and a methyl ester group attached . The exact structure of “Methyl 2-(bromomethyl)-6-fluorobenzoate” would likely be similar, with an additional fluorine atom attached to the benzene ring.


Chemical Reactions Analysis

“Methyl (2-bromomethyl)acrylate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . It’s plausible that “Methyl 2-(bromomethyl)-6-fluorobenzoate” could undergo similar reactions.

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 2-(bromomethyl)-6-fluorobenzoate plays a role in the synthesis of novel chemical compounds. For instance, it has been involved in the synthesis of 4H-1,4-Benzoxazines, a process wherein the reaction of methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate with other compounds under specific conditions yields 4H-1,4-benzoxazine instead of the expected 4-oxazolin-2-one. This synthesis demonstrates the unexpected outcomes and the versatility of reactions involving such compounds (Kudo, Furuta, & Sato, 1996).

Antiviral and Antimicrobial Applications

The use of fluorinated compounds, including those similar to methyl 2-(bromomethyl)-6-fluorobenzoate, has shown promise in detecting aromatic metabolites in specific reactions, which are key in understanding pathways in microbiology and virology. This has implications for understanding mechanisms in methanogenic consortia and potential uses in studying viral and microbial processes (Londry & Fedorak, 1993).

Analytical Chemistry and Drug Discovery

In drug discovery, derivatives of methyl 2-(bromomethyl)-6-fluorobenzoate are used as key intermediates. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drugs, highlights the role of such compounds in the development of new therapeutics. This shows the importance of these compounds in synthesizing crucial intermediates that pave the way for the creation of new drugs (Sheng-li, 2004).

Environmental and Biochemical Studies

In environmental and biochemical studies, the analysis of C–F bond cleavages in similar fluorobenzoates is significant. This includes understanding the electrochemical reduction behaviors and the implications for broader chemical processes. Such studies contribute to our knowledge of chemical behaviors and their applications in various environmental contexts (Muthukrishnan & Sangaranarayanan, 2010).

properties

IUPAC Name

methyl 2-(bromomethyl)-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDNSKMFGSEPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-6-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Li, G Luan, X Ren, W Song, L Xu, M Xu, J Zhu… - Scientific Reports, 2015 - nature.com
Human dihydroorotate dehydrogenase (hDHODH) is an attractive therapeutic target for the treatment of rheumatoid arthritis, transplant rejection and other autoimmune diseases. Based …
Number of citations: 38 www.nature.com
F Wittlinger, SP Chitnis, CD Pham, T Damghani… - 2023 - chemrxiv.org
Targeted small-molecule therapies in mutant epidermal growth factor receptor (EGFR) non-small cell lung cancer (NSCLC) have undergone several generations of development in …
Number of citations: 0 chemrxiv.org

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